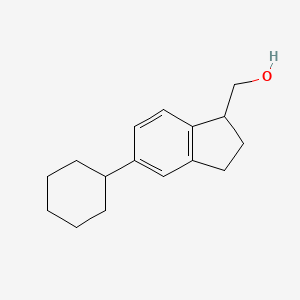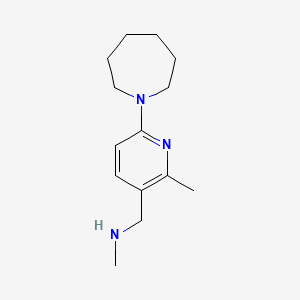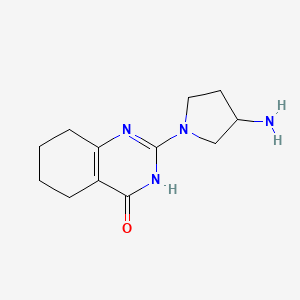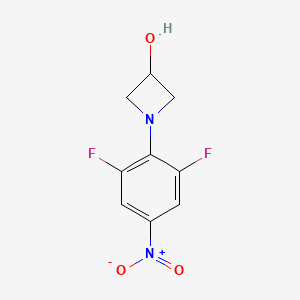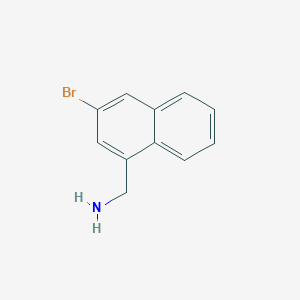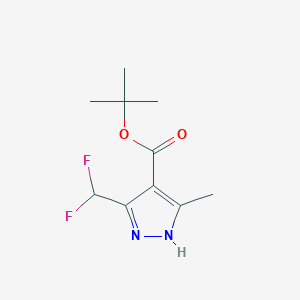
tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-3-(Difluormethyl)-5-methyl-1H-pyrazol-4-carboxylat: ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterocyclische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese Verbindung ist durch das Vorhandensein einer tert-Butylestergruppe, einer Difluormethylgruppe und einer Methylgruppe gekennzeichnet, die am Pyrazolring gebunden sind. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Objekt für verschiedene chemische und biologische Studien.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-3-(Difluormethyl)-5-methyl-1H-pyrazol-4-carboxylat umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon oder β-Ketoester unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Difluormethylgruppe: Dieser Schritt beinhaltet oft die Verwendung von Difluormethylierungsmitteln wie Difluormethylbromid oder Difluormethylsulfon.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit tert-Butanol in Gegenwart eines sauren Katalysators.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die Verwendung von kontinuierlichen Durchflussreaktoren zur Steigerung der Effizienz und Ausbeute der Reaktionen umfassen. Durchfluss-Mikroreaktorsysteme haben sich im Vergleich zu Batchprozessen als effizienter, vielseitiger und nachhaltiger erwiesen .
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe, die am Pyrazolring gebunden ist.
Reduktion: Reduktionsreaktionen können auf die Difluormethylgruppe abzielen und sie in eine Monofluormethyl- oder Methylgruppe umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Difluormethylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Produkte können Carbonsäuren oder Ketone umfassen.
Reduktion: Produkte können Monofluormethyl- oder Methylderivate umfassen.
Substitution: Produkte können substituierte Pyrazole mit verschiedenen funktionellen Gruppen umfassen.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet
Biologie: In der biologischen Forschung wird die Verbindung verwendet, um die Auswirkungen von Difluormethyl- und tert-Butylgruppen auf die biologische Aktivität zu untersuchen. Diese Gruppen können die Bindungsaffinität und Selektivität von Molekülen für ihre biologischen Ziele beeinflussen.
Medizin: Die Verbindung hat potenzielle Anwendungen in der medizinischen Chemie, insbesondere bei der Entwicklung neuer Medikamente. Die Difluormethylgruppe ist bekannt dafür, die metabolische Stabilität und Bioverfügbarkeit von Arzneimittelmolekülen zu verbessern.
Industrie: Im Industriesektor wird die Verbindung bei der Entwicklung von Agrochemikalien und Materialwissenschaften eingesetzt. Ihre einzigartigen chemischen Eigenschaften machen sie für verschiedene industrielle Anwendungen geeignet.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-3-(Difluormethyl)-5-methyl-1H-pyrazol-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Difluormethylgruppe kann starke Wasserstoffbrückenbindungen mit Zielproteinen bilden und die Bindungsaffinität verbessern. Die tert-Butylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch ihr Durchtritt durch Zellmembranen erleichtert wird. Der Pyrazolring kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the difluoromethyl group, converting it to a monofluoromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include monofluoromethyl or methyl derivatives.
Substitution: Products may include substituted pyrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the effects of difluoromethyl and tert-butyl groups on biological activity. These groups can influence the binding affinity and selectivity of molecules for their biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for use in various industrial applications.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing the binding affinity. The tert-butyl group can increase the lipophilicity of the compound, facilitating its passage through cell membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-3-(Trifluormethyl)-5-methyl-1H-pyrazol-4-carboxylat
- tert-Butyl-3-(Chlormethyl)-5-methyl-1H-pyrazol-4-carboxylat
- tert-Butyl-3-(Brommethyl)-5-methyl-1H-pyrazol-4-carboxylat
Vergleich:
- tert-Butyl-3-(Difluormethyl)-5-methyl-1H-pyrazol-4-carboxylat ist aufgrund des Vorhandenseins der Difluormethylgruppe einzigartig, die im Vergleich zu den Trifluormethyl-, Chlormethyl- und Brommethylanaloga unterschiedliche chemische und biologische Eigenschaften verleiht.
- Die Difluormethylgruppe bietet ein Gleichgewicht zwischen Lipophilie und Wasserstoffbrückenbindungsfähigkeit, was sie zu einer vielseitigen funktionellen Gruppe im Wirkstoffdesign macht.
- Die tert-Butylgruppe in all diesen Verbindungen erhöht ihre Stabilität und Lipophilie, wodurch sie für verschiedene Anwendungen in Chemie und Biologie geeignet sind.
Eigenschaften
Molekularformel |
C10H14F2N2O2 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
tert-butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H14F2N2O2/c1-5-6(7(8(11)12)14-13-5)9(15)16-10(2,3)4/h8H,1-4H3,(H,13,14) |
InChI-Schlüssel |
SYTMKAKAGZSDLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C(F)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




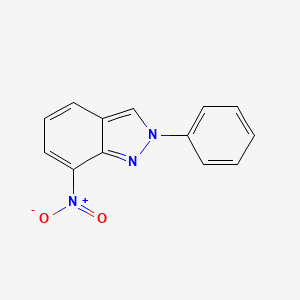
![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)
![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)

